Norsalsolinol

Description

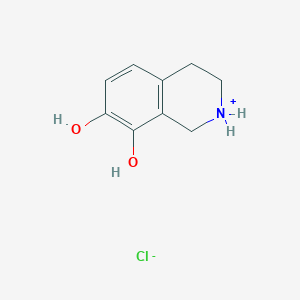

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-4,10-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFUSGLXKQWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42887-47-8 (hydrochloride) | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188366 | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34827-33-3 | |

| Record name | 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34827-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034827333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsalsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORSALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SPO03ZH41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norsalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Schiff Base Formation : Dopamine’s primary amine reacts with formaldehyde’s carbonyl group, forming an imine intermediate.

-

Cyclization : The electron-rich aromatic ring of dopamine attacks the electrophilic iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline core.

-

Acid Catalysis : Protonation of the imine enhances its electrophilicity, facilitating nucleophilic attack by the aromatic ring.

The nonenzymatic nature of this reaction results in a racemic mixture of (R)- and (S)-norsalsolinol enantiomers. Studies using deuterated formaldehyde have confirmed that the reaction proceeds without stereoselectivity under physiological conditions, producing enantiomers in near-equal proportions.

Purification and Enantiomeric Separation

Following synthesis, this compound requires purification to isolate the target compound from by-products such as isosalsolinol and unreacted precursors. High-performance liquid chromatography (HPLC) with chiral stationary phases is the most widely employed method for enantiomeric resolution.

HPLC Protocols for this compound Purification

-

Column : β-cyclodextrin-modified columns (e.g., NUCLEODEX β-cyclodextrin, 200 × 8 mm) are used for their ability to discriminate enantiomers via host-guest interactions.

-

Mobile Phase : A mixture of 100 mM ammonium acetate and 10 mM triethylamine (pH 4.0) is utilized to maintain compound stability and achieve baseline separation.

-

Detection : Electrochemical detectors set at 0.7 V potential provide high sensitivity for catechol-containing compounds like this compound.

Lyophilization (freeze-drying) is subsequently employed to remove the mobile phase, yielding purified this compound as a hydrochloride salt.

Analytical Characterization

Verification of this compound’s chemical identity and enantiomeric purity relies on advanced analytical techniques:

Gas Chromatography-Mass Spectrometry (GC/MS)

High-Performance Liquid Chromatography (HPLC)

-

Chiral Resolution : Enantiomers are quantified using retention times ((S)-norsalsolinol: ~17.6 min; (R)-norsalsolinol: ~22 min).

-

Electrochemical Detection : Catechol oxidation currents correlate linearly with concentration (limit of detection: 0.1 nM).

Applications in Neurochemical Research

Purified this compound is utilized in neurotoxicity assays to model Parkinson’s disease. For example, pretreatment of SH-SY5Y neuroblastoma cells with 50 μM this compound reduces MPP+-induced mitochondrial depolarization, as measured by rhodamine 123 fluorescence. Such studies highlight the compound’s dual role as both a neuroprotectant and neurotoxin, depending on concentration and enantiomeric form .

Chemical Reactions Analysis

Norsalsolinol's Role and Reactions

- Neurotransmitter Activity this compound can be uptaken into secretory vesicles via a vesicular monoamine transporter. Once inside the vesicles, this compound can be released through membrane depolarization or purinoceptor stimulation .

- Oxidative Damage and Apoptosis this compound can induce oxidative DNA damage and apoptosis, contributing to its potential neurotoxicity .

N-Methylation of this compound

Salsolinol Formation

- This compound is a precursor to salsolinol. Salsolinol can be formed either by condensation of dopamine with pyruvate followed by oxidative decarboxylation and reduction or enzymatically . Salsolinol, similar to this compound, is a catechol isoquinoline, that can be synthesized via a Pictet-Spengler reaction. Salsolinol is found in edible plants, such as bananas and cocoa products .

Separation and Resolution

- Due to structural similarities, separation of this compound from dopamine and salsolinol can be challenging. Optimizing separation conditions, such as running buffer pH, is crucial for resolution . Capillary electrophoresis methods have been developed to resolve these compounds by adjusting pH .

Salsolinol Enantiomers

Scientific Research Applications

Biochemical Properties and Synthesis

Norsalsolinol is a derivative of salsolinol and is synthesized endogenously in the body. It is characterized as a selective dopaminergic neurotoxin, which has raised concerns regarding its role in neurodegenerative conditions. The compound is formed through the metabolism of dopamine and is considered to have significant implications for understanding dopaminergic neuron function and pathology in diseases like Parkinson's disease .

Role as a Biomarker in Parkinson's Disease

Recent studies have indicated that this compound derivatives are elevated in patients with Parkinson's disease, suggesting their potential utility as biological markers for the disease. In a study involving urine analysis of Parkinson's patients, it was found that higher concentrations of this compound were associated with levodopa treatment, particularly at higher dosages . However, these compounds' limited ability to cross the blood-brain barrier restricts their effectiveness as intrinsic markers of the disease itself .

Neurotoxic Effects

This compound has been implicated in neurotoxicity, particularly concerning dopaminergic neurons. Research indicates that this compound can induce neurotoxic effects similar to those observed with other known neurotoxins. For instance, N-methyl-norsalsolinol has been shown to penetrate the blood-brain barrier and affect dopaminergic signaling pathways . This raises concerns about its role in exacerbating conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Potential

Despite its neurotoxic properties, some studies suggest that this compound may exhibit neuroprotective effects under certain conditions. For example, salsolinol (closely related to this compound) has demonstrated protective effects against oxidative stress-induced neuronal damage in vitro . This duality in function necessitates further research to fully understand the conditions under which this compound may act protectively versus toxically.

Table 1: Summary of Key Studies on this compound

Conclusion and Future Directions

The applications of this compound span across various domains within neuroscience, particularly concerning its role in Parkinson's disease and other neurodegenerative conditions. While it serves as a potential biomarker for disease progression and treatment response, its neurotoxic properties raise critical questions about its safety and implications for patient management.

Future research should focus on elucidating the mechanisms underlying the dual roles of this compound—both protective and toxic—while exploring therapeutic strategies that could mitigate its harmful effects while harnessing any beneficial properties it may possess.

Mechanism of Action

Norsalsolinol exerts its effects primarily through its interaction with dopaminergic neurons. It is taken up into secretory vesicles via the vesicular monoamine transporter and can be secreted by membrane depolarization or purinoceptor stimulation . Once inside the neurons, this compound can induce oxidative DNA damage and apoptosis, contributing to neurodegeneration .

Comparison with Similar Compounds

Structural and Metabolic Comparison

Key THIQ derivatives are synthesized from dopamine and aldehydes (Table 1). Differences in aldehyde precursors and subsequent modifications dictate their biological activity:

Table 1: Structural and Metabolic Features of this compound and Analogues

- This compound vs. Salsolinol: Formation: this compound arises from formaldehyde (endogenously derived from 5,10-methenyl-THF breakdown), while salsolinol originates from acetaldehyde (primarily from ethanol metabolism) . Toxicity: Both compounds induce ROS, but salsolinol exhibits higher cytotoxicity in HeLa cells (IC50: 42.4 µM vs. This compound’s lack of cytotoxicity in most cell lines) . Stereoisomerism: R-salsolinol is selectively neurotoxic to dopamine neurons, whereas S-salsolinol binds μ-opioid receptors, illustrating stereochemical influences on biological activity .

- This compound vs. N-Methyl-norsalsolinol (NMNorSal): NMNorSal, formed via N-methyltransferase, accumulates in dopaminergic neurons and is oxidized to MeDHIQ+, which inhibits mitochondrial complex I more potently than this compound . In PD patients, NMNorSal levels are significantly reduced in the substantia nigra, likely due to neuronal loss, whereas cerebrospinal fluid levels may increase, reflecting ongoing neurodegeneration .

Enzymatic Pathways and Clinical Relevance

- Enzymatic Synthesis: Salsolinol synthase catalyzes the formation of salsolinol and this compound, though non-enzymatic Pictet–Spengler reactions also contribute, particularly under high dopamine concentrations . Methylation by N-methyltransferases (NMTs) enhances toxicity, as seen in NMNorSal and N-methyl-salsolinol (NMSal) .

- Impact on Tyrosine Hydroxylase (TH): NMNorSal and this compound mimic catecholamines, binding to TH’s active site and inhibiting dopamine synthesis. This feedback inhibition exacerbates dopamine depletion in PD .

Table 2: Proteasome Inhibition and Cytotoxicity

| Compound | ChT-L Protease Inhibition (IC50) | HeLa Cell Cytotoxicity (IC50) |

|---|---|---|

| Salsolinol | 279.0 mM | 42.4 µM |

| This compound | 193.7 mM | Not cytotoxic (except HeLa) |

Key Research Findings and Controversies

- Neurotoxicity Mechanisms: this compound and NMNorSal induce ROS and mitochondrial dysfunction, but NMNorSal’s oxidation to MeDHIQ+ renders it more potent . Controversially, NMNorSal alone is a "weak" neurotoxin, requiring decades of accumulation to contribute to PD pathology .

- Stereochemical Specificity: The R-isomer of salsolinol derivatives exhibits selective neurotoxicity, highlighting the need for enantiomer-specific studies in drug development .

Biological Activity

Norsalsolinol, a derivative of salsolinol, has garnered attention in recent research due to its potential neurotoxic effects and its role in neurodegenerative diseases, particularly Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective properties, and implications for health.

Chemical Structure and Origins

This compound is chemically characterized as 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. It is synthesized from dopamine through a condensation reaction with formaldehyde, known as the Pictet-Spengler reaction . This compound is structurally similar to dopamine and shares some of its neurobiological properties.

Research indicates that this compound may act as a neurotoxin. It has been implicated in the pathophysiology of Parkinson's disease due to its ability to induce dopaminergic cell death. In a study examining the effects of this compound on PC12 cells (a model for neuronal function), it was observed that this compound uptake into secretory vesicles could lead to cytotoxicity . The compound's toxicity appears to be concentration-dependent, with higher concentrations resulting in increased neuronal damage.

Table 1: Concentration-Dependent Effects of this compound

| Concentration (µM) | Effect on Cell Viability | Mechanism Observed |

|---|---|---|

| 50 | No significant toxicity | Minimal reactive oxygen species (ROS) |

| 100 | Mild toxicity | Increased apoptosis markers |

| 500 | Significant toxicity | Induction of caspase-3 activity |

Neuroprotective Properties

Interestingly, while this compound has been associated with neurotoxicity, some studies suggest potential neuroprotective effects at lower concentrations. For instance, at concentrations around 50 µM, this compound demonstrated protective effects against glutamate-induced excitotoxicity in SH-SY5Y neuroblastoma cells . This biphasic response highlights the complexity of this compound's biological activity.

Case Studies and Research Findings

- Study on Neuroprotective Effects : A recent study explored the neuroprotective properties of both salsolinol and its enantiomers against neurotoxic agents like MPP+ (1-methyl-4-phenylpyridinium). This compound showed no toxic effects up to concentrations of 750 µM and provided significant protection against MPP+-induced cell death at 50 µM .

- Regional Dopamine Levels : A systematic study investigated dopamine and its derivatives, including this compound, in various human brain regions affected by alcohol use disorder. The findings indicated altered levels of these compounds in regions typically associated with addiction and neurodegeneration .

- Neurotoxic Potential : Another research highlighted the potential for this compound to cause parkinsonism-like symptoms. It was suggested that chronic exposure could lead to significant dopaminergic neuron depletion in animal models .

Q & A

Advanced Research Question

- Genetic : Polymorphisms in MTHFR (affecting formaldehyde synthesis) or COMT (altering dopamine metabolism).

- Environmental : Ethanol intake (acetaldehyde production) or formaldehyde exposure (occupational hazards) .

Cohort studies should stratify PD patients by these factors when correlating this compound levels.

What gaps exist in understanding this compound’s role in non-dopaminergic brain regions?

Future Directions

While this compound is concentrated in dopaminergic areas, its presence in the hippocampus and cerebellum suggests broader neuromodulatory roles . Electrophysiological studies in brain slices or organoids could explore effects on glutamatergic/GABAergic transmission.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.